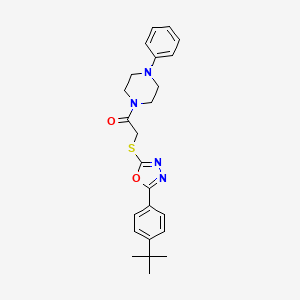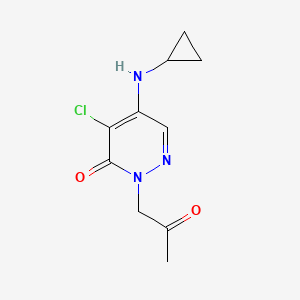![molecular formula C13H15I B2897627 1-(2,5-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane CAS No. 2287285-26-9](/img/structure/B2897627.png)
1-(2,5-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane is a compound that belongs to the class of bicyclo[1.1.1]pentane derivatives. These compounds are known for their unique three-dimensional structure, which imparts distinct physicochemical properties. The bicyclo[1.1.1]pentane core is often used as a bioisostere for phenyl rings, tert-butyl groups, and internal alkynes in drug design due to its ability to enhance solubility, metabolic stability, and reduce non-specific binding .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the radical or nucleophilic addition across the central bond of [1.1.1]propellane . The process involves the following steps:
Preparation of [1.1.1]Propellane: This is achieved through carbene insertion into the central bond of bicyclo[1.1.0]butane.
Functionalization: The [1.1.1]propellane is then subjected to radical or nucleophilic addition reactions to introduce the desired substituents at the bridgehead positions.
Industrial Production Methods: Large-scale synthesis of bicyclo[1.1.1]pentane derivatives can be achieved through flow photochemical addition of propellane to diacetyl, followed by haloform reaction to yield bicyclo[1.1.1]pentane-1,3-dicarboxylic acid .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2,5-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like triethylborane.
Reduction Reactions: The compound can be reduced to form different derivatives, such as alcohols and carbonyls.
Common Reagents and Conditions:
Triethylborane: Used for atom-transfer radical addition reactions.
Lithium 4,4′-di-tert-butylbiphenylide (LiDBB): Used for the reduction of propellane to form dilithiated bicyclo[1.1.1]pentane.
Major Products:
Substituted Bicyclo[1.1.1]pentanes: Various functional groups can be introduced at the bridgehead positions.
Alcohols and Carbonyls: Formed through reduction reactions.
Aplicaciones Científicas De Investigación
1-(2,5-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane has several applications in scientific research:
Drug Design: Used as a bioisostere for phenyl rings to enhance drug properties such as solubility and metabolic stability.
Materials Science: Employed in the development of molecular rods, rotors, and supramolecular linker units.
Chemical Biology: Utilized in the synthesis of biologically relevant targets such as peptides and nucleosides.
Mecanismo De Acción
The mechanism of action of 1-(2,5-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane involves its interaction with molecular targets through its unique three-dimensional structure. The bicyclo[1.1.1]pentane core can mimic the geometry of phenyl rings, allowing it to engage in similar interactions such as π-π stacking with amino acid residues . This structural mimicry enhances the compound’s ability to interact with biological targets, thereby exerting its effects.
Comparación Con Compuestos Similares
1,3-Dibromobicyclo[1.1.1]pentane: Another halogenated derivative of bicyclo[1.1.1]pentane.
3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid: A derivative with an amino group at the bridgehead position.
Uniqueness: 1-(2,5-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane is unique due to the presence of both the 2,5-dimethylphenyl and iodine substituents, which impart distinct reactivity and physicochemical properties. The iodine atom allows for further functionalization through substitution reactions, while the 2,5-dimethylphenyl group enhances the compound’s interaction with biological targets .
Propiedades
IUPAC Name |
1-(2,5-dimethylphenyl)-3-iodobicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15I/c1-9-3-4-10(2)11(5-9)12-6-13(14,7-12)8-12/h3-5H,6-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFSXVINZEVQYES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C23CC(C2)(C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15I |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(dimethylamino)ethyl]-N'-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]ethanediamide](/img/structure/B2897544.png)
![2-[(E)-[(2-nitrophenyl)methylidene]amino]-4,5-diphenylfuran-3-carbonitrile](/img/structure/B2897545.png)
![2-(1,3-Benzothiazol-2-yl)-3-[(2,4-dimethylphenyl)amino]-3-sulfanylprop-2-enenitrile](/img/structure/B2897546.png)
![3-[4-(4-phenylpiperazine-1-carbonyl)phenyl]-3,4-dihydro-1,2,3-benzotriazin-4-one](/img/structure/B2897550.png)
![7-Bromobenzo[b]thiophen-2-amine](/img/structure/B2897553.png)


![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2897556.png)
![N-(2H-1,3-benzodioxol-5-yl)-N'-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2897559.png)



![N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B2897566.png)

